The Essential Laboratory Guide to 2-Butanol: Physicochemical Properties and Applications
The Essential Laboratory Guide to 2-Butanol: Physicochemical Properties and Applications
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butanol (sec-butanol), a secondary alcohol with the chemical formula CH₃CH(OH)CH₂CH₃, is a versatile and indispensable solvent and chemical intermediate in a vast array of laboratory and industrial settings.[1] Its unique combination of moderate polarity, hydrogen bonding capability, and chirality makes it a crucial component in organic synthesis, chromatography, and the formulation of numerous products.[2][3] This guide provides a comprehensive overview of the essential physicochemical properties of 2-butanol, offering practical insights and detailed protocols for its safe and effective use in a research and development environment. Understanding these core characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining a safe laboratory practice.
Part 1: Core Physicochemical Properties
A thorough understanding of 2-butanol's physical and chemical properties is fundamental to its application in the laboratory. These properties dictate its behavior as a solvent, its suitability for various reaction conditions, and the appropriate methods for its handling and purification.
General and Physical Properties
2-Butanol is a colorless, flammable liquid with a characteristic strong, pleasant, and somewhat alcoholic odor.[4] It is less dense than water and its vapors are heavier than air.[5]
Table 1: Key Physical Properties of 2-Butanol
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O | [5] |
| Molecular Weight | 74.12 g/mol | [6] |
| Appearance | Colorless liquid | |
| Odor | Strong, pleasant, alcoholic | [4][5] |
| Density | 0.808 g/mL at 25 °C | [4][7] |
| Boiling Point | 98 to 100 °C | [4][8] |
| Melting Point | -115 °C | [4][8] |
| Flash Point | 24 °C (closed cup) | [9] |
| Autoignition Temperature | 406 °C | [5] |
| Vapor Pressure | 12.5 mmHg (1.67 kPa) at 20 °C | [4][8] |
| Vapor Density | 2.6 (vs air) | [4][10] |
| Refractive Index (n²⁰/D) | 1.397 | [4][7] |
| Viscosity | 3.70 cP at 20 °C | [6] |
| Surface Tension | 23.56 mN/m at 293.15 K | [4] |
| Dielectric Constant | 15.8 at 25 °C | [4][6] |
Solubility Profile
2-Butanol's solubility is a key determinant of its utility as a solvent. It is miscible with many organic solvents and exhibits moderate solubility in water.[2][8] This dual-solubility characteristic allows it to be used in a variety of applications, from extractions to reaction media.
-
In Water: The solubility of 2-butanol in water is approximately 390 g/L.[8] It is important to note that historical data from sources like Beilstein's Handbook of Organic Chemistry cited a much lower solubility of 12.5 g/100 g water, which has been identified as a widespread error.[8] The correct data indicates a higher solubility, with values of 35.0 g/100 g at 20 °C, 29 g/100 g at 25 °C, and 22 g/100 g at 30 °C.[8]
-
In Organic Solvents: 2-Butanol is completely miscible with common organic solvents such as ethanol, ether, acetone, and benzene.[4][8]
Chemical Reactivity and Chirality
As a secondary alcohol, 2-butanol undergoes typical reactions of this functional group. Oxidation of 2-butanol yields methyl ethyl ketone (MEK), a significant industrial solvent.[3][4] Dehydration leads to the formation of butenes.[3] It can also undergo esterification with carboxylic acids to form esters, which often have pleasant aromas and are used in flavors and fragrances.[3][11]
A notable feature of 2-butanol is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning 2-butanol exists as a pair of enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol.[8] Commercially available 2-butanol is typically a racemic mixture of these two enantiomers.[8] The specific rotation of the d-form is +13.9° and the l-form is -13.51° (25 °C).[4] This chirality can be a critical factor in stereospecific synthesis and in applications involving chiral recognition.
Part 2: Spectroscopic Characterization
Spectroscopic data is essential for the identification and purity assessment of 2-butanol. The following sections provide an overview of the key features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra.
Infrared (IR) Spectroscopy
The IR spectrum of 2-butanol exhibits characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[8]
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups.[8]
-
C-O Stretch: A distinct absorption band around 1050-1150 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed structural information for 2-butanol.
-
¹H NMR: The proton NMR spectrum of 2-butanol shows distinct signals for the different types of protons in the molecule. Key features include a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the two methyl groups and the methylene group, with splitting patterns following the n+1 rule.[3]
-
¹³C NMR: The carbon-13 NMR spectrum of 2-butanol displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the hydroxyl group is the most deshielded, appearing at a chemical shift of approximately 65-70 ppm.[1]
Mass Spectrometry (MS)
The mass spectrum of 2-butanol provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 74, although it is often weak due to the instability of the alcohol molecular ion.[4]
-
Key Fragments: Common fragments include a peak at m/z 59 resulting from the loss of a methyl group, and a prominent peak at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment formed by alpha-cleavage.[4] The loss of a water molecule can also be observed, giving a peak at m/z 56.[4]
Part 3: Laboratory Applications and Workflows
2-Butanol's versatile properties lend it to a wide range of laboratory applications.
Solvent Applications
Due to its ability to dissolve a variety of polar and non-polar compounds, 2-butanol is an excellent solvent for many organic reactions.[1][12] It is also used as a solvent in paints, lacquers, and varnishes, and as a component in industrial cleaning agents.[1] In the laboratory, it serves as a solvent for chromatography, extraction, and various analytical procedures.[1][12]
Role in Chemical Synthesis
2-Butanol is a key precursor in the synthesis of several important chemicals.[1] As mentioned, its oxidation is the primary route to methyl ethyl ketone (MEK).[3] It is also used in the production of plasticizers, herbicides, and esters like sec-butyl acetate, which is used as a solvent.[1][4] Its chiral nature makes the enantiomerically pure forms valuable starting materials in asymmetric synthesis.
Quality Control and Purification Protocols
Ensuring the purity of 2-butanol is critical for its effective use in sensitive applications. The following are standard laboratory protocols for purity assessment and purification.
Gas chromatography with a flame ionization detector (GC-FID) is a common method for assessing the purity of 2-butanol and quantifying impurities.
Experimental Protocol: GC-FID Analysis of 2-Butanol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. A common choice is a wax-type column (e.g., HP-INNOWAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[13]
-
Injector and Detector Temperatures: Injector temperature is typically set to 180 °C, and the FID temperature to 220 °C.[13]
-
Oven Temperature Program: An initial temperature of 70 °C held for 0.5 minutes, followed by a ramp of 20 °C/min to 190 °C, and a final hold for 4 minutes.[13]
-
Sample Preparation: For neat 2-butanol, a split injection is recommended to avoid column and detector overload. A split ratio of 90:1 is a good starting point.[13][14] If analyzing for trace impurities, a smaller split ratio or splitless injection may be necessary. The injection volume is typically 1 µL.[13]
-
Data Analysis: The purity is determined by calculating the area percentage of the 2-butanol peak relative to the total area of all peaks in the chromatogram.
Sources
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- 4. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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